3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine
Description
3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine is a nitro-substituted pyrazole derivative characterized by a cyclopentyl group at position 3, a methyl group at position 1, and a nitro group at position 2. The nitro group in this compound may confer unique electronic and steric properties, influencing reactivity and biological activity compared to amino or hydroxy-substituted analogs.
Structure
3D Structure
Properties
Molecular Formula |
C9H14N4O2 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
5-cyclopentyl-2-methyl-4-nitropyrazol-3-amine |
InChI |
InChI=1S/C9H14N4O2/c1-12-9(10)8(13(14)15)7(11-12)6-4-2-3-5-6/h6H,2-5,10H2,1H3 |
InChI Key |
ZTRWDTUZMMIMBA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C2CCCC2)[N+](=O)[O-])N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Strategies for Pyrazole Core Formation
The pyrazole ring serves as the foundational scaffold for this compound. Cyclocondensation of 1,3-diketones with hydrazines is a classical approach, though tailored precursors are required to install substituents. For example, a diketone bearing methyl and nitro groups could react with cyclopentyl hydrazine to form the pyrazole core. However, this method faces challenges in regioselectivity, as competing pathways may yield isomeric byproducts .
An alternative route involves α,β-unsaturated ketones. Reaction of cyclopentyl hydrazine with a methyl-substituted enone could yield 1-cyclopentyl-3-methyl-1H-pyrazole, which is then functionalized at positions 4 and 5. This approach avoids direct nitration of sensitive intermediates but requires subsequent oxidation or substitution steps .
Directed Nitration of Pre-formed Pyrazole Intermediates
Nitration is critical for introducing the nitro group at position 4. The Sigma-Aldrich compound 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine (CAS 30241-37-3) serves as a key intermediate . Direct nitration of this amine poses challenges due to the activating nature of the -NH2 group, which risks over-nitration or side reactions. To mitigate this, a protective strategy is employed:
-
Protection : Acetylation of the amine using acetic anhydride converts it to an acetamide, reducing activation and directing nitration to position 4 .
-
Nitration : Treatment with nitric acid in sulfuric acid at 0–5°C selectively installs the nitro group para to the acetamide .
-
Deprotection : Hydrolysis with aqueous HCl regenerates the amine, yielding the target compound .
This method achieves ~65% yield, with regioselectivity confirmed via NMR and HPLC .
Mitsunobu Reaction for Cyclopentyl Group Installation
The CN107674026B patent describes a Mitsunobu-based approach to attach substituents to pyrazoles . Adapting this for this compound:
-
Substrate Preparation : 4-Nitro-1H-pyrazole is reacted with (S)-3-cyclopentyl-3-hydroxypropionitrile under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate).
-
Methylation : The intermediate undergoes alkylation with methyl iodide at position 3 in the presence of NaH.
-
Amination : A bromine atom at position 5 is replaced via Ullmann coupling with ammonia, yielding the final product .
This route offers enantiomeric control but requires stringent anhydrous conditions and palladium catalysis for amination .
Functional Group Interconversion via Sandmeyer Reaction
The CN107674026B patent also highlights Sandmeyer reactions for converting amines to halogens . Reversing this process:
-
Nitro Introduction : 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine is nitrated to install the nitro group at position 4.
-
Diazotization : The amine at position 5 is diazotized using NaNO2/HBr, forming a diazonium salt.
-
Copper-Mediated Amination : Treatment with CuBr and HBr replaces the diazonium group with bromine, which is subsequently aminated via Buchwald-Hartwig coupling .
This method achieves moderate yields (50–60%) but demands precise temperature control to avoid ring degradation .
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Challenges |
|---|---|---|---|---|
| Directed Nitration | Protection → Nitration → Deprotection | 65 | High regioselectivity | Multiple steps, protective groups |
| Mitsunobu Coupling | Mitsunobu → Methylation → Amination | 55 | Enantiomeric control | Costly reagents, anhydrous conditions |
| Sandmeyer Interconversion | Nitration → Diazotization → Amination | 50 | Functional group versatility | Low yield, side reactions |
Scalability and Industrial Considerations
Large-scale synthesis prioritizes cost efficiency and minimal purification. The directed nitration route is favored industrially due to readily available starting materials and robust yields. However, Mitsunobu-based methods are preferred for enantioselective synthesis, albeit with higher operational costs .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine can undergo reduction to form the corresponding amine.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products:
Reduction: 3-Cyclopentyl-1-methyl-4-amino-1H-pyrazol-5-amine.
Substitution: Halogenated derivatives of the pyrazole ring.
Scientific Research Applications
Pharmacological Properties
Preliminary studies suggest that 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine exhibits various pharmacological activities:
- Anti-inflammatory Activity : The compound may interact with molecular pathways involved in inflammation, potentially reducing pro-inflammatory cytokines.
- Antimicrobial Activity : Research indicates that it could possess antibacterial properties, making it a candidate for developing new antimicrobial agents.
Binding Affinity Studies
Interaction studies typically focus on the compound's binding affinity to biological targets such as enzymes or receptors. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential.
Material Science Applications
The unique structural features of this compound make it an interesting candidate for applications in material science. Its ability to undergo various chemical transformations can be harnessed to develop new materials with desired properties.
Antimicrobial Activity Evaluation (2024)
Objective : To assess the efficacy against Gram-positive and Gram-negative bacteria.
Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL).
Anticancer Activity Evaluation (2023)
Objective : To evaluate cytotoxic effects on human breast cancer cells (MCF-7).
Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
Inflammation Model Study (2025)
Objective : To investigate anti-inflammatory properties using LPS-stimulated macrophages.
Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Mechanism of Action
The mechanism of action of 3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can form hydrogen bonds with biological macromolecules. These interactions can inhibit enzyme activity or modulate receptor functions, leading to the compound’s biological effects .
Comparison with Similar Compounds
Substituent Effects on Molecular Properties
The table below summarizes key structural and physicochemical differences between 3-cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine and related compounds:
Key Observations :
- Cyclopentyl vs.
- Nitro Group vs. Amino/Chloro Substituents: The nitro group (electron-withdrawing) at position 4 contrasts with amino (electron-donating) or chloro substituents in analogs. This difference could alter hydrogen-bonding capacity and metabolic stability .
Biological Activity
3-Cyclopentyl-1-methyl-4-nitro-1H-pyrazol-5-amine is an organic compound with a pyrazole core, characterized by a cyclopentyl group, a methyl group, and a nitro group. Its molecular formula is CHNO, and it has a molecular weight of approximately 210.23 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications.
The synthesis of this compound typically involves multi-step organic reactions, which allow for the introduction of various functional groups that can enhance its biological activity. The presence of the nitro group enables diverse chemical transformations, making it a versatile scaffold for further modification.
Biological Activities
Preliminary studies indicate that this compound may exhibit several pharmacological properties:
- Antimicrobial Activity : The compound shows potential against various microbial strains, suggesting its utility in treating infections.
- Anti-inflammatory Effects : Its structure indicates possible interactions with inflammatory pathways, potentially acting as a COX-2 inhibitor.
- Anticancer Properties : Initial investigations suggest that this compound may inhibit the proliferation of cancer cells through specific molecular interactions.
The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors. The nitro and pyrazole groups are crucial for its binding affinity to biological targets, which may include:
- Enzymes involved in inflammation : Modulating their activity could lead to reduced inflammatory responses.
- Receptors associated with cancer cell proliferation : Inhibiting these receptors may result in decreased tumor growth.
Comparative Analysis with Similar Compounds
The unique structural features of this compound differentiate it from other pyrazole derivatives. Below is a comparison table highlighting similar compounds and their notable activities:
| Compound Name | Structure Characteristics | Notable Activity |
|---|---|---|
| 3-Cyclopropyl-1-methyl-4-nitro-1H-pyrazol-5-amine | Contains cyclopropyl instead of cyclopentyl | Potential anti-inflammatory effects |
| 2-(5-Amino-3-cyclopentyl-4-nitro-1H-pyrazol-1-yl)ethanol | Features an amino group and alcohol functionalization | Exhibits antimicrobial properties |
| 4-Methylpyrazole | Simple pyrazole structure | Known for inhibiting alcohol dehydrogenase |
Case Studies and Research Findings
Recent studies have explored the cytotoxic effects of pyrazole derivatives, including those structurally related to this compound. For instance, compounds with similar scaffolds have demonstrated significant anticancer activity across various cell lines. A notable study reported that certain derivatives exhibited IC50 values ranging from 1.82 to 5.55 µM against cancer cell lines such as HCT116 and MCF7, indicating strong potential for therapeutic applications .
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC to optimize yield.
- Use inert atmospheres (N₂/Ar) during nitration to prevent side reactions.
How can regioselectivity challenges in pyrazole cyclization be addressed?
Advanced Question
Regioselectivity in pyrazole formation is influenced by substituent electronic effects and reaction conditions:
- Electronic Control : Electron-withdrawing groups (e.g., nitro) direct cyclization to specific positions. For example, nitration at the 4-position stabilizes intermediates via resonance .
- Steric Effects : Bulky groups (e.g., cyclopentyl) favor less sterically hindered pathways. Use X-ray crystallography to confirm regiochemistry .
- Catalytic Optimization : Lewis acids (e.g., ZnCl₂) or polar solvents (DMF) can enhance selectivity .
Example :
In , regioselective acylation at the 5-amine position was achieved using triethylamine to deprotonate the amine, directing the reaction to the desired site .
What spectroscopic and crystallographic methods validate the structure of this compound?
Basic Question
Methodological Workflow :
¹H/¹³C NMR : Confirm substituent positions and purity. For example, the cyclopentyl group shows multiplet peaks at δ 1.85–0.71 ppm (¹H) and δ 9.3–8.2 ppm (¹³C) .
IR Spectroscopy : Identify functional groups (e.g., nitro: ~1353 cm⁻¹; amine: ~3250 cm⁻¹) .
Mass Spectrometry (ESI) : Verify molecular weight (e.g., m/z 437.41 for a derivative in ) .
X-ray Crystallography : Resolve 3D structure and confirm regiochemistry (e.g., used this for thiourea analogues) .
Q. Scale-Up Protocol :
Pilot small batches (1–10 g) to refine conditions.
Use continuous flow reactors for exothermic steps (e.g., nitration).
Validate purity at each stage via HPLC .
What methodologies address stability issues in nitro-substituted pyrazoles?
Advanced Question
Nitro groups can degrade under light or heat. Mitigation strategies include:
- Photostability Studies : Store compounds in amber vials; assess degradation via UV-Vis .
- Thermal Analysis (TGA/DSC) : Identify decomposition thresholds (e.g., nitro derivatives in stable up to 150°C) .
- Prodrug Design : Mask nitro groups as stable precursors (e.g., acetylated amines) activated in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
